3,4,5,6-四(3,6-二叔丁基-9H-咔唑-9-基)苯酞腈

描述

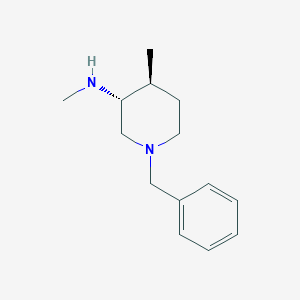

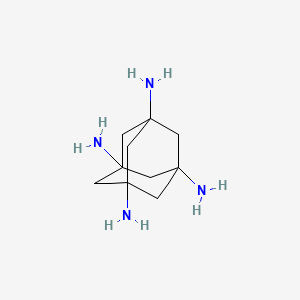

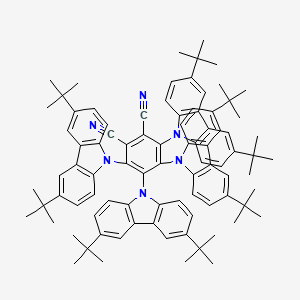

3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile is a chemical compound with the molecular formula C88H96N6 . It has a molecular weight of 1237.77 g/mol . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with four carbazole units attached to a phthalonitrile core . The InChI code for this compound is1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)68(50-90)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(77)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 . Physical and Chemical Properties Analysis

This compound has a molecular weight of 1237.7 g/mol . It is a solid at room temperature . The compound has a XLogP3-AA value of 27, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors .科学研究应用

光催化

- 光催化磷酸化:3,4,5,6-四(3,6-二叔丁基-9H-咔唑-9-基)苯酞腈,特别是作为 4CzIPN-tBu,在异氰化物的磷自由基引发级联环化反应中充当光催化剂。该应用对于通过可见光诱导的质子偶联电子转移策略生成以磷为中心的自由基非常重要,从而成功构建了磷化的菲啶、喹啉和苯并噻唑(刘等人,2020年)。

有机电子学

- OLED中的主体材料:在有机电子学领域,特别是对于有机发光二极管 (OLED),该化合物已被探索其作为主体材料的潜力。研究表明,该化合物的衍生物在用作磷光 OLED 中的主体材料时,可以显着影响器件的性能,特别是在效率和稳定性方面(谢和刘,2018年)。

有机合成

- 有机荧光团合成:已经为该化合物和相关的有机荧光团/光催化剂开发了一种机械化学合成方法,使用溶剂最小化的四重 SNAr 途径。这种方法采用叔丁醇钠作为碱,为合成一系列有机染料提供了一种创新的、环保的方法(Leitch等人,2021年)。

光物理学

- 光物理学中的电荷转移性质:已经对该化合物的锌八(咔唑基)酞菁衍生物的分子内电荷转移性质进行了深入研究。这些研究提供了对该化合物光物理学的见解,特别是在配体间电荷转移性质和咔唑取代基对激发态失活的影响方面,这对于理解其在光动力治疗和其他光物理过程中的应用至关重要(Majeed等人,2017年)。

催化

- 有机反应中的催化活性:该化合物已被公认为各种有机反应中有效的有机光催化剂。其优异的氧化还原窗口和良好的化学稳定性使其成为一系列有机转化的有吸引力的无金属光催化剂(商等人,2019年)。

作用机制

Target of Action

The primary target of 4CzPN-Bu, also known as 3,4,5,6-Tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)phthalonitrile or 3,4,5,6-Tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,2-dicyanobenzene, is the electron transfer process . This compound is a typical donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene as an electron acceptor .

Mode of Action

4CzPN-Bu interacts with its targets through a photoactivated process . It is found to be more efficient for single electron transfer without any organic base for the radical reaction . The compound harnesses its thermally active triplet energy to realize visible-to-ultraviolet photon up-conversion via triplet-triplet annihilation (TTA) .

Biochemical Pathways

4CzPN-Bu affects the photocatalytic transformations . It has emerged as a powerful organophotocatalyst since 2016 . It is used in various organic reactions, including the synthesis of 3,4-dihydropyrimidin-2- (1H)-ones/thiones via a proton-coupled electron transfer (PCET) process .

Result of Action

The action of 4CzPN-Bu results in visible-to-ultraviolet photon up-conversion . This is achieved by harnessing its thermally active triplet energy via triplet-triplet annihilation (TTA) . For 4CzPN-R (R = H, Ph or tBu) derivatives, there is a decreasing luminescence intensity in the order of H > tBu > Ph .

Action Environment

The action, efficacy, and stability of 4CzPN-Bu are influenced by environmental factors. The tert-butyl substituents at the 3,6-position can efficiently prevent the formation of dimers between the carbazoles . This makes 4CzPN-Bu an attractive metal-free photocatalyst with excellent redox window, good chemical stability, and broad applicability .

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

生化分析

Biochemical Properties

It is known that the compound’s carbazolyl groups are electron-donating, while the dicyanobenzene acts as an electron acceptor This property allows the compound to participate in various electron transfer reactions, which could potentially influence the activity of enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that the compound can participate in electron transfer reactions due to its donor-acceptor structure This could potentially lead to changes in the activity of various biomolecules, including enzymes and proteins, and alterations in gene expression

属性

IUPAC Name |

3,4,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,2-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)68(50-90)78(92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)79(77)93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93/h25-48H,1-24H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVGTCJGWUABRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4C#N)C#N)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H96N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1237.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

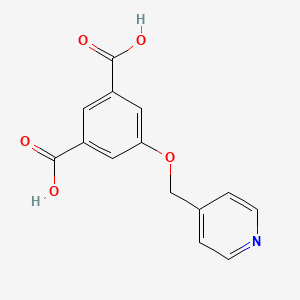

![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)

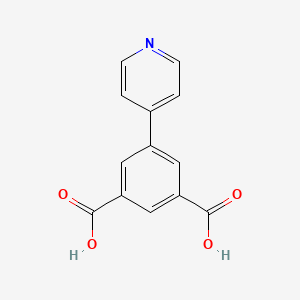

![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)